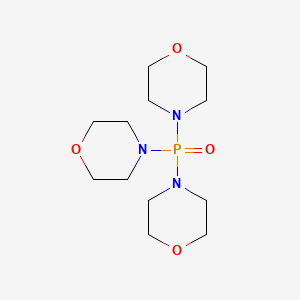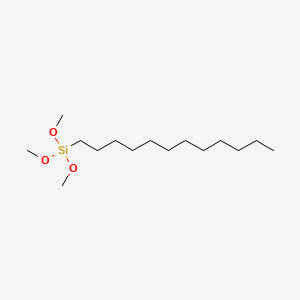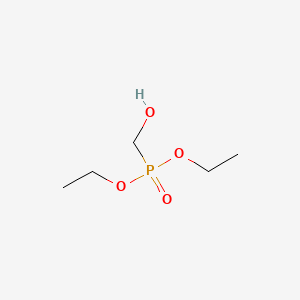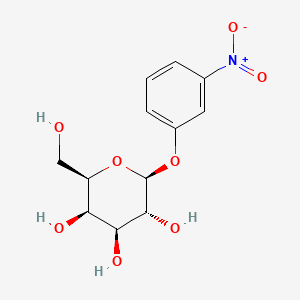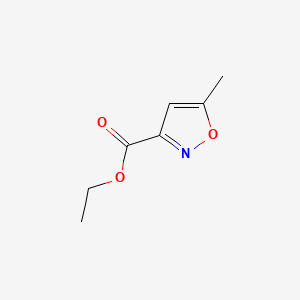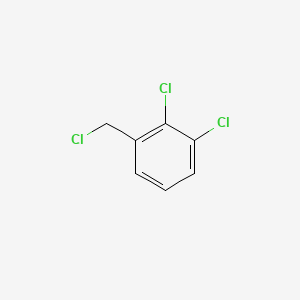![molecular formula C10H12FNO B1293998 3-[(2-Fluorobenzyl)oxy]azetidine CAS No. 1121589-53-4](/img/structure/B1293998.png)
3-[(2-Fluorobenzyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluorobenzyl)oxy]azetidine is an organic compound with the molecular formula C10H12FNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 2-fluorobenzyl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine typically involves the reaction of azetidine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Fluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl group, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-fluorinated or hydrogenated products.
Substitution: Introduction of new functional groups such as azides or alkyl groups.
Applications De Recherche Scientifique
3-[(2-Fluorobenzyl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specificity in molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Chlorobenzyl)oxy]azetidine
- 3-[(2-Bromobenzyl)oxy]azetidine
- 3-[(2-Methylbenzyl)oxy]azetidine
Uniqueness
3-[(2-Fluorobenzyl)oxy]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine can influence the compound’s reactivity, binding interactions, and metabolic stability, making it a valuable scaffold in drug design and development.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methoxy]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKVUFCBYNXKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
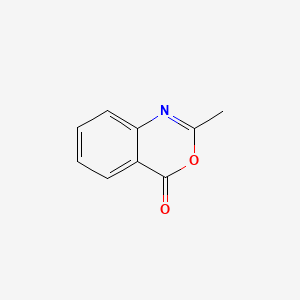
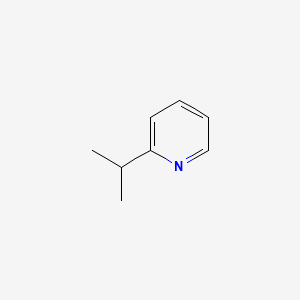

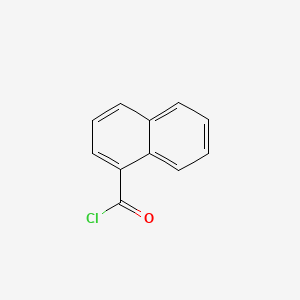

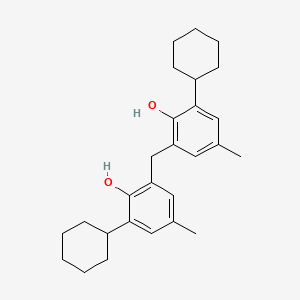
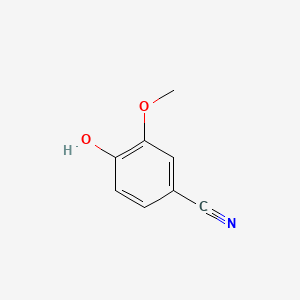
![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
